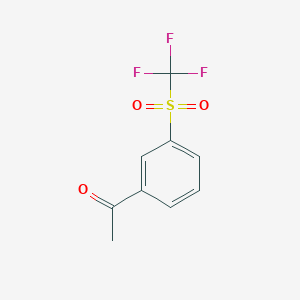

3-(Trifluoromethylsulfonyl)acetophenone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

IUPAC Name |

1-[3-(trifluoromethylsulfonyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3S/c1-6(13)7-3-2-4-8(5-7)16(14,15)9(10,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVJIVHTJLTFKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100768-01-1 | |

| Record name | 3-(Trifluoromethylsulfonyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within the Field of Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, holds a position of immense importance in pharmaceuticals, agrochemicals, and materials science. chinesechemsoc.orgcas.cn The incorporation of fluorine or fluorine-containing groups, such as the trifluoromethyl (CF3) group, into organic molecules can dramatically alter their physical and chemical properties. cas.cn It is estimated that approximately 20% of all pharmaceutical drugs and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.orgcas.cn

The trifluoromethyl group, a key component of 3-(Trifluoromethylsulfonyl)acetophenone, imparts several desirable characteristics to a molecule:

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group resistant to metabolic degradation. chinesechemsoc.org

Increased Lipophilicity: The CF3 group can significantly increase a molecule's ability to pass through biological membranes. cas.cn

Modulation of Acidity/Basicity: As a powerful electron-withdrawing group, it can influence the acidity of nearby functional groups. wikipedia.org

The trifluoromethylsulfonyl group (CF3SO2-), also known as the triflyl group, is particularly notable. Reagents and compounds containing this group, such as triflic acid (CF3SO3H), are pivotal in organic synthesis due to the group's extreme electron-withdrawing nature and its ability to function as an excellent leaving group in substitution reactions. wikipedia.org Therefore, this compound is firmly situated within this critical area of research, representing a molecule whose properties are heavily influenced by the principles of organofluorine chemistry.

Significance of Sulfonyl Containing Compounds in Organic Synthesis

The sulfonyl group (-SO2-) is a cornerstone functional group in organic synthesis, prized for its stability and versatile reactivity. researchgate.net Sulfonyl-containing compounds, particularly aryl sulfones, are integral to the construction of complex molecular architectures. Their significance stems from several key features.

The sulfonyl group is a strong electron-withdrawing group, which influences the reactivity of adjacent parts of the molecule. This electronic effect makes N-arylsulfonylimines, for example, highly reactive and versatile in a wide range of organic transformations. researchgate.net Furthermore, sulfonyl-containing reagents like sulfonyl hydrazides are widely used as reliable sources for generating sulfonyl radicals, which are key intermediates in forming C-S bonds. acs.org The application of sulfinyl sulfones has also emerged as a strategy for generating sulfinyl radicals, which are valuable for creating sulfoxide-containing molecules. nih.gov These sulfoxide (B87167) products can be further transformed, showcasing the utility of sulfur-based functional groups as versatile building blocks. nih.gov

In 3-(Trifluoromethylsulfonyl)acetophenone, the combination of the trifluoromethyl and sulfonyl groups creates the triflyl moiety, one of the most powerful electron-withdrawing groups known. This significantly impacts the electronic properties of the phenyl ring and the reactivity of the acetophenone (B1666503) portion of the molecule.

Role As a Versatile Building Block and Intermediate in Advanced Chemical Syntheses

While specific literature detailing the synthetic applications of 3-(Trifluoromethylsulfonyl)acetophenone is limited, its structure suggests a high potential as a versatile building block. uni.lu Its reactivity can be inferred from the two primary functional groups it contains: the ketone of the acetophenone (B1666503) moiety and the trifluoromethylsulfonyl-substituted aromatic ring.

The acetophenone functional group is a well-established synthon in organic chemistry. nih.gov The ketone's carbonyl group can undergo a variety of transformations, including:

Reduction: Asymmetric reduction to form chiral alcohols, which are valuable intermediates in pharmaceutical synthesis. For the related compound 3'-(trifluoromethyl)acetophenone (B147564), this transformation is used to produce key building blocks for neuroprotective compounds. nih.gov

Condensation Reactions: Reaction with amines or hydrazines to form imines, oximes, or hydrazones, which can be further cyclized to create heterocyclic structures. google.comnist.gov

Alpha-Functionalization: The carbons adjacent to the carbonyl group can be functionalized, for instance, through aldol (B89426) condensations, to build more complex carbon skeletons. nih.gov

Simultaneously, the trifluoromethylsulfonyl group exerts a profound electronic influence on the aromatic ring. As a potent deactivating group, it makes electrophilic aromatic substitution difficult. However, it strongly activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the sulfonyl group. This dual reactivity makes this compound a potentially valuable intermediate for creating highly functionalized and complex molecules that might be otherwise difficult to access.

| Functional Group | Reaction Type | Potential Product Class | Synthetic Utility |

|---|---|---|---|

| Ketone (C=O) | Asymmetric Reduction | Chiral Alcohols | Pharmaceutical intermediates |

| Ketone (C=O) | Condensation | Imines, Oximes, Heterocycles | Scaffolds for medicinal chemistry |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Substituted Aryl Ketones | Access to polysubstituted aromatics |

| Methyl Ketone (α-Protons) | Aldol Condensation | β-Hydroxy Ketones | Carbon-carbon bond formation |

Overview of Research Trajectories and Academic Relevance

Retrosynthetic Analysis for Complex Molecular Architectures Incorporating the this compound Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.in For this compound, several logical disconnections can be proposed, primarily revolving around the formation of the carbon-carbon bond of the acetyl group and the carbon-sulfur bond of the sulfonyl moiety.

Strategy A: Friedel-Crafts Acylation as the Key Step

This approach disconnects the C-C bond between the aromatic ring and the acetyl group. This suggests a Friedel-Crafts acylation reaction. The precursor would be (trifluoromethylsulfonyl)benzene. The challenge in this route is the strong deactivating nature of the trifluoromethylsulfonyl group, which would make the subsequent electrophilic acylation difficult. However, the -SO2CF3 group is a meta-director, which would correctly place the incoming acetyl group at the 3-position.

Strategy B: Aromatic Sulfonylation/Trifluoromethylation as the Key Step

This strategy involves disconnecting the C-S bond. The precursor would be acetophenone. The synthesis would proceed by first introducing a sulfur-containing functional group at the 3-position of acetophenone, followed by its conversion to the trifluoromethylsulfonyl group. The acetyl group is a deactivating but meta-directing group, making the introduction of a sulfonyl group at the desired position feasible via electrophilic aromatic substitution. ias.ac.in

Strategy C: Cross-Coupling Approach

A modern approach would involve disconnecting either the C-C or C-S bond for a transition metal-catalyzed cross-coupling reaction. For a C-S bond formation, the precursors could be a 3-haloacetophenone and a suitable trifluoromethanesulfinate salt. Alternatively, for a C-C bond formation, a precursor like 1-halo-3-(trifluoromethylsulfonyl)benzene could be coupled with a reagent that can introduce the acetyl group.

These strategies highlight the main challenges: managing the electronic effects of the substituents and choosing the correct sequence of reactions to achieve the desired regiochemistry.

Classical and Established Synthetic Pathways

Classical organic reactions remain fundamental in constructing molecules like this compound. These established methods, while sometimes requiring harsh conditions, provide reliable routes to the target structure.

Friedel-Crafts acylation is a primary method for introducing an acyl group onto an aromatic ring. pearson.com In the context of synthesizing this compound, this reaction could theoretically be applied to (trifluoromethylsulfonyl)benzene using an acylating agent like acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). doubtnut.com

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring. pearson.com

Reaction Scheme: C₆H₅SO₂CF₃ + CH₃COCl --(AlCl₃)--> 1-(3-(Trifluoromethylsulfonyl)phenyl)ethan-1-one

A significant challenge is the severe deactivation of the aromatic ring by the -SO₂CF₃ group, which makes the electrophilic substitution reaction sluggish and may require forcing conditions.

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Formula | Typical Application |

|---|---|---|

| Aluminum Chloride | AlCl₃ | Highly active, widely used for various aromatic substrates. alfa-chemistry.com |

| Ferric Chloride | FeCl₃ | Milder alternative to AlCl₃. |

| Boron Trifluoride | BF₃ | Often used as a gas or in etherate form. |

| Zinc Chloride | ZnCl₂ | A milder Lewis acid, suitable for more activated rings. |

Aromatic Sulfonylation Techniques Leading to the Sulfonyl Moiety

Aromatic sulfonation is an electrophilic aromatic substitution reaction that introduces a sulfonic acid (-SO₃H) group onto an arene. wikipedia.org This serves as a common pathway to introduce a sulfonyl moiety. The actual electrophile is typically sulfur trioxide (SO₃) or its protonated form. wikipedia.org

For the synthesis of the target molecule, acetophenone can be sulfonated. The acetyl group directs the incoming electrophile to the meta position, leading to 3-acetylbenzenesulfonic acid.

Common Sulfonating Agents:

Concentrated Sulfuric Acid (H₂SO₄): Requires heating the aromatic compound with the acid. wikipedia.org

Fuming Sulfuric Acid (Oleum): A solution of SO₃ in H₂SO₄, it is a much stronger sulfonating agent. openochem.org

Chlorosulfuric Acid (ClSO₃H): An effective agent that produces a sulfonyl chloride directly, which can then be further functionalized. wikipedia.org

The resulting sulfonic acid or sulfonyl chloride can then be converted to the trifluoromethylsulfonyl group.

Introduction of the Trifluoromethyl Group via Specific Fluorination Reagents and Methodologies

The trifluoromethyl group (-CF₃) is a crucial functional group in many pharmaceutical and agrochemical compounds due to its unique electronic properties and metabolic stability. wikipedia.orgfiveable.me Introducing this group to form the -SO₂CF₃ moiety requires specific methodologies. This is typically not achieved by direct fluorination but rather by constructing the group from a sulfur-containing precursor.

One common strategy involves the conversion of a sulfonyl chloride (Ar-SO₂Cl) to a sulfinate (Ar-SO₂Na), which can then be trifluoromethylated.

Key Reagents for Trifluoromethylation:

Ruppert-Prakash Reagent (TMSCF₃): (Trifluoromethyl)trimethylsilane is a nucleophilic trifluoromethylating agent used to transfer a CF₃ group to various electrophiles. illinois.edu

Electrophilic Trifluoromethylating Agents: Reagents like S-(Trifluoromethyl)dibenzothiophenium salts or hypervalent iodine compounds (Togni reagents) can deliver an electrophilic "CF₃⁺" equivalent to nucleophiles. illinois.eduwikipedia.org

Copper-mediated Trifluoromethylation: The reaction of aryl iodides with trifluoromethyl copper (CF₃Cu) is a classic method for forming trifluoromethyl aromatics. wikipedia.org

These methods provide pathways to convert an intermediate like 3-acetylbenzenesulfonyl chloride into the final this compound.

Modern Catalytic Synthetic Advancements

Modern organic synthesis increasingly relies on transition metal-catalyzed reactions, which often offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to classical methods.

Transition-metal catalysis provides powerful tools for forming both carbon-carbon and carbon-sulfur bonds, offering alternative retrosynthetic disconnections. nih.govrsc.org

C–S Bond Formation: Palladium and copper-catalyzed cross-coupling reactions are the most prominent methods for forming C–S bonds. bohrium.comacs.org A viable strategy for synthesizing this compound would involve the coupling of an aryl halide or pseudohalide (e.g., 3-bromoacetophenone or 3-iodoacetophenone) with a trifluoromethanesulfinate salt (CF₃SO₂Na). This reaction, often referred to as a sulfination coupling, directly installs the desired -SO₂CF₃ group.

Example Catalytic Systems for C-S Coupling:

Palladium-based catalysts: Systems like Pd(OAc)₂ or Pd₂(dba)₃ with specialized phosphine (B1218219) ligands (e.g., Xantphos, dppf) are effective.

Copper-based catalysts: Copper(I) salts, such as CuI, often in the presence of a ligand like 1,10-phenanthroline, are widely used for this transformation.

Table 2: Selected Transition Metal-Catalyzed C-S Bond Forming Reactions

| Catalyst/Ligand | Coupling Partners | Reaction Type | Reference |

|---|---|---|---|

| Pd(OAc)₂ / Xantphos | Aryl Halide + Thiol | Buchwald-Hartwig Amination Analogue | nih.gov |

| CuI / Ligand | Aryl Halide + Thiol | Ullmann Condensation | ias.ac.in |

| NiCl₂(dppe) | Aryl Halide + Thiol | Nickel-Catalyzed Cross-Coupling | bohrium.com |

| Pd₂(dba)₃ / Tol-BINAP | Aryl Boronic Acid + Sulfonyl Chloride | Suzuki-Miyaura Type Coupling | acs.org |

C–C Bond Formation: While less direct for this specific target, transition-metal-catalyzed C-C bond formation could be employed to construct a key intermediate. nih.gov For instance, a Suzuki or Stille coupling could be used to synthesize a complex aryl precursor which is then subjected to sulfonation and trifluoromethylation. These methods have become indispensable for the modular construction of complex aromatic systems. researchgate.netrsc.org

Photoredox Catalysis in the Synthesis of Fluorinated Ketones

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis due to its use of mild conditions and its ability to generate reactive radical intermediates from stable precursors. nih.gov This methodology is particularly well-suited for the synthesis of fluorinated ketones. A common strategy involves the photoredox-catalyzed α-trifluoromethylation of enolate equivalents like enolsilanes. princeton.edu

In a typical catalytic cycle, a photosensitizer, such as [Ru(bpy)₃]Cl₂, absorbs visible light and enters an excited state. This excited-state catalyst can then engage in a single-electron transfer (SET) with a trifluoromethyl source, like trifluoromethylsulfonyl chloride or Togni's reagent, to generate a trifluoromethyl radical (•CF₃). This highly reactive radical can then add to an enol silane (B1218182) or a related enolate equivalent derived from an acetophenone precursor. The resulting radical intermediate is subsequently oxidized to form the final α-trifluoromethylated ketone product, regenerating the ground-state photocatalyst to complete the cycle. princeton.edu This approach allows for the direct installation of a trifluoromethyl group under room temperature conditions, avoiding the harsh reagents often required in traditional methods. princeton.edu

Electrocatalytic Methodologies for Fluorinated Ketone Synthesis

Electrosynthesis offers a green and efficient alternative to conventional chemical redox reactions, as it uses electrical current as a traceless reagent to drive oxidation and reduction processes. nih.gov For the synthesis of fluorinated ketones, electrocatalysis provides a direct route for generating reactive fluoroalkyl radicals.

A notable example is the electrochemical hydrotrifluoromethylation of alkynes using sodium trifluoromethanesulfinate (CF₃SO₂Na, or triflinate) as an inexpensive and readily available source of the trifluoromethyl group. researchgate.net In this process, the anodic oxidation of the triflinate anion generates a trifluoromethylsulfonyl radical (CF₃SO₂•). This radical rapidly decomposes, releasing sulfur dioxide (SO₂) and the desired trifluoromethyl radical (•CF₃). researchgate.net The electrochemically generated •CF₃ radical then adds to an alkyne. In the presence of water, this leads to an oxyfluoromethylation pathway, ultimately yielding an α-trifluoromethyl ketone. researchgate.net The use of electrochemical flow cells can further enhance the safety, scalability, and commercial viability of such processes. nih.gov

Green Chemistry and Sustainable Synthesis Principles

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are increasingly integral to the synthesis of complex molecules like this compound. yale.eduyoutube.com These principles guide the development of more sustainable and environmentally benign synthetic routes. Key tenets include waste prevention, maximizing atom economy, using safer solvents, designing for energy efficiency, and employing catalytic reagents over stoichiometric ones. yale.eduacs.org

Solvent-Free and Atom-Economical Protocols

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry by eliminating the environmental impact and cost associated with volatile organic solvents. mdpi.com Such protocols have been developed for the synthesis of various organofluorine compounds. mdpi.comresearchgate.net For instance, the synthesis of certain diaryl(fluoroalkyl)sulfonium salts, which can act as fluoroalkylation reagents, has been achieved under solvent-free conditions. researchgate.net These methods often rely on the intrinsic reactivity of the starting materials, sometimes enhanced by grinding or heating, to proceed efficiently without a solvent medium.

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.org Reactions with high atom economy, such as addition reactions, are inherently "greener" as they generate minimal waste. In the context of synthesizing triflones, synthetic strategies that favor addition or condensation reactions over substitution reactions, which often produce stoichiometric salt byproducts, are preferred to maximize atom economy. acs.orgscielo.br

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions. By using microwave energy to heat the reaction mixture, this method can dramatically reduce reaction times from hours to minutes. scholarsresearchlibrary.com The main advantages of microwave-assisted organic synthesis include faster reaction rates, improved product yields, and the formation of fewer side products, which simplifies purification. scholarsresearchlibrary.comresearchgate.net This technology is particularly effective for reactions in polar solvents that absorb microwave energy efficiently, but it has also been successfully applied in dry media. rsc.org The synthesis of various heterocyclic compounds and chalcones has been demonstrated using this green technique, highlighting its potential for the efficient production of fluorinated ketones. nih.govmdpi.com

Flow Chemistry Applications for Enhanced Control and Scalability

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. nih.gov This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved consistency, safety, and product yields. vapourtec.com The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat transfer, making it possible to safely conduct highly exothermic reactions. amt.uk

For the synthesis of fluorinated compounds, flow chemistry is particularly advantageous. For example, the photoredox-catalyzed α-trifluoromethoxylation of ketones has been successfully transferred from a batch setup to a flow photoreactor, reducing the reaction time from one hour to just two minutes without a loss in yield. nih.gov The ability to integrate multiple reaction and purification steps into a single continuous stream makes flow chemistry a powerful tool for automated, multi-step synthesis and is highly suitable for industrial-scale production. researchgate.netresearchgate.net

Stereoselective and Enantioselective Synthetic Considerations

The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is required, is a central challenge in modern organic chemistry, particularly for pharmaceuticals and agrochemicals. For ketones like this compound, stereoselectivity becomes crucial when a stereocenter is created, for instance, at the α-position to the carbonyl group.

Significant progress has been made in the catalytic, enantioselective synthesis of triflones bearing a quaternary stereocenter (a carbon atom bonded to four different non-hydrogen groups). acs.orgnih.gov One successful approach involves the asymmetric Michael reaction between α-(trifluoromethylsulfonyl) aryl acetic acid esters and Michael acceptors like N-acryloyl-1H-pyrazole. nih.gov This reaction can be efficiently catalyzed by commercially available chiral organocatalysts, such as Takemoto's catalyst. acs.orgnih.gov The process yields functionalized triflones with high enantioselectivity. nih.gov This methodology can be performed as a one-pot reaction, where the initial Michael addition is followed by a nucleophilic acyl substitution, providing complex chiral products in good to excellent yields. acs.org

The table below summarizes representative results for the enantioselective synthesis of triflones featuring a quaternary stereocenter, demonstrating the high levels of stereocontrol achievable with modern organocatalysis.

| Catalyst | Substrate 1 (Triflone Precursor) | Substrate 2 (Michael Acceptor) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Takemoto's Catalyst | α-(Trifluoromethylsulfonyl) Phenylacetic Acid Ester | N-acryloyl-1H-pyrazole | 95 | 96 | nih.gov |

| Takemoto's Catalyst | α-(Trifluoromethylsulfonyl) (4-chlorophenyl)acetic Acid Ester | N-acryloyl-1H-pyrazole | 94 | 96 | nih.gov |

| Takemoto's Catalyst | α-(Trifluoromethylsulfonyl) (4-methoxyphenyl)acetic Acid Ester | N-acryloyl-1H-pyrazole | 92 | 95 | nih.gov |

These catalytic enantioselective methods are crucial for accessing optically enriched building blocks that are essential for the synthesis of complex, biologically active molecules. nih.govnih.gov

Chiral Catalyst-Mediated Approaches

The most direct strategy to introduce a chiral center into this compound is the asymmetric reduction of its prochiral ketone moiety to form the corresponding chiral secondary alcohol, 1-(3-(trifluoromethylsulfonyl)phenyl)ethan-1-ol. This transformation is well-precedented for a wide range of acetophenone derivatives and is typically achieved with high enantioselectivity using transition metal catalysts complexed with chiral ligands.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful and widely used technique for the enantioselective reduction of ketones. This method typically employs a ruthenium (Ru) or rhodium (Rh) catalyst with a chiral diamine or amino alcohol ligand. A hydrogen donor, such as isopropanol (B130326) or formic acid, is used in place of molecular hydrogen, which simplifies the experimental setup.

For ketones bearing electron-withdrawing groups like the trifluoromethylsulfonyl (-SO₂CF₃) group, Noyori-type catalysts are exceptionally effective. A representative reaction would involve treating this compound with a catalyst like Ru(II)-(S,S)-TsDPEN in a suitable solvent and hydrogen source mixture. The stereochemical outcome (R or S alcohol) is dictated by the chirality of the diamine ligand used. The high efficiency of these catalytic systems allows for low catalyst loadings and produces the chiral alcohol with high yield and enantiomeric excess (e.e.).

While specific data for the this compound substrate is scarce, extensive research on analogous compounds, such as 3,5-bis(trifluoromethyl)acetophenone, demonstrates the feasibility and high success rate of this approach. For instance, the asymmetric transfer hydrogenation of 3,5-bis(trifluoromethyl)acetophenone using a rhodium catalyst and a chiral indane-based ligand in isopropanol can yield the corresponding (R)-alcohol in high yield and enantiomeric purity google.com.

Catalytic Asymmetric Hydrogenation

Direct asymmetric hydrogenation using molecular hydrogen (H₂) is another premier method for producing enantiopure alcohols from ketones. This approach also relies on chiral transition metal complexes, most notably those based on ruthenium, rhodium, and iridium. Catalysts such as those developed by Noyori and his contemporaries, which feature a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand or its derivatives in complex with ruthenium, are highly effective.

The reaction involves the hydrogenation of the ketone substrate under a pressurized atmosphere of hydrogen in the presence of a catalytic amount of the chiral complex. The choice of chiral ligand is crucial for achieving high enantioselectivity. The performance of these catalysts in the asymmetric hydrogenation of acetophenone itself is well-studied, often achieving conversions and enantiomeric excesses close to 99% mdpi.com. Given the electronic similarities between various substituted acetophenones, it is highly probable that these catalytic systems would be directly applicable to this compound.

Below is a table summarizing typical results for the asymmetric reduction of analogous trifluoromethyl-substituted acetophenones, which can be considered predictive for the target compound.

| Substrate | Catalyst System | Hydrogen Source | Product | Yield (%) | e.e. (%) |

| 3'-(Trifluoromethyl)acetophenone (B147564) | [Mn(CO)₂(1)]Br | PhSiH₃ | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | 99 | 97 |

| 3,5-Bis(trifluoromethyl)acetophenone | Ru(II)-TsDPEN complex | HCOOH/NEt₃ | (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | >95 | >99 |

| 3,5-Bis(trifluoromethyl)acetophenone | Rhodium-(S,R)-cis-1-amino-2-hydroxy-indane | Isopropanol | (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | High | High |

This table is illustrative and based on data for analogous compounds to predict the potential outcomes for this compound. Specific results can vary based on reaction conditions.

Asymmetric Transformations of Precursors

An alternative to the direct modification of the final ketone is to introduce chirality at an earlier stage of the synthesis. This involves the asymmetric transformation of a precursor molecule, which is then converted into the chiral target. This strategy can be particularly useful if the desired chirality is not at the carbon atom of the carbonyl group or if direct asymmetric reduction proves challenging.

Biocatalytic Reductions

One powerful method involves the use of biocatalysts, such as isolated enzymes (ketoreductases) or whole microbial cells, to perform enantioselective reductions. These biological systems can operate under mild conditions (aqueous media, room temperature) and often provide exceptionally high enantioselectivity (>99% e.e.). Various yeast strains and genetically engineered bacteria expressing specific reductases have been successfully used for the asymmetric reduction of acetophenone derivatives.

For example, recombinant E. coli cells expressing a carbonyl reductase have been used for the reduction of 3'-(trifluoromethyl)acetophenone to produce (R)-1-[3-(trifluoromethyl)phenyl]ethanol with an enantiomeric excess greater than 99.9% nih.gov. Similarly, whole cells of the bacterium Leifsonia xyli have been shown to asymmetrically reduce 3,5-bis(trifluoromethyl)acetophenone to the corresponding (R)-alcohol with high enantiomeric excess nih.gov. This biocatalytic approach is highly promising for the synthesis of chiral 1-(3-(trifluoromethylsulfonyl)phenyl)ethan-1-ol from its parent ketone.

Synthesis from Chiral Precursors

Another strategic approach involves building the molecule from smaller, already chiral starting materials (the "chiral pool" approach) or creating a key chiral intermediate via an asymmetric reaction. For instance, a chiral sulfone could be synthesized first, followed by the addition of the acetyl group. Recent advances in catalysis have enabled the synthesis of β-chiral sulfones through methods like the Ni-organophotocatalyzed enantioselective sulfonylalkenylation of alkenes acs.org.

A hypothetical route could begin with a prochiral alkene precursor. An asymmetric hydrosulfonylation reaction, potentially using a chiral catalyst, could install the trifluoromethylsulfonyl group and create a chiral center simultaneously. Subsequent functional group manipulations could then lead to the desired chiral derivative of this compound. While more complex, this strategy offers flexibility and access to a wider range of chiral structures derived from the target molecule.

| Precursor Type | Transformation | Catalyst/Method | Key Feature |

| Prochiral Ketone | Asymmetric Bioreduction | Carbonyl Reductase (enzyme) / Whole Cells (E. coli, L. xyli) | Extremely high enantioselectivity (>99% e.e.), mild conditions. |

| Styrenic Alkene | Asymmetric Sulfonylalkenylation | Dual Ni/Photoredox Catalysis with Chiral Ligand | Creates a β-chiral sulfone precursor from simple starting materials. |

This table outlines strategic asymmetric transformations of precursors that could lead to chiral derivatives of this compound.

Reactivity of the Acetophenone Carbonyl Group

The carbonyl group of the acetophenone moiety is rendered significantly more electrophilic by the powerful electron-withdrawing effect of the trifluoromethylsulfonyl group on the aromatic ring. This effect is transmitted through the benzene (B151609) ring, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to attack by nucleophiles.

The enhanced electrophilicity of the carbonyl carbon in this compound facilitates a wide range of nucleophilic addition reactions. These reactions typically involve the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then protonated to yield an alcohol product.

Reduction Reactions: The carbonyl group can be readily reduced to a secondary alcohol. Bioreduction, for instance, has been shown to be effective for similar structures like 3,5-bis(trifluoromethyl)acetophenone, which is asymmetrically reduced to the corresponding ethanol (B145695) derivative with high enantiomeric excess using microorganisms such as Leifsonia xyli. nih.govresearchgate.net This suggests that this compound would also be an excellent substrate for such transformations. Standard chemical reducing agents like sodium borohydride (B1222165) would also be expected to efficiently reduce the carbonyl group. nih.gov

Grignard and Organolithium Reactions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithiums (R-Li), are potent nucleophiles that add to the carbonyl group to form tertiary alcohols. The reaction of this compound with a Grignard reagent would proceed via nucleophilic attack on the carbonyl carbon to yield the corresponding tertiary alcohol after acidic workup. It is crucial to manage reaction conditions carefully, as Grignard reagents prepared from trifluoromethyl-substituted aryl halides can be thermally unstable. nih.govorgsyn.org

The table below summarizes the expected outcomes of key nucleophilic addition reactions.

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Ylides | Wittig Reagent (Ph₃P=CH₂) | Alkene |

The α-protons on the methyl group of the acetophenone moiety are acidic and can be removed by a base to form a resonance-stabilized enolate ion. The acidity of these protons in this compound is significantly increased due to the strong inductive and resonance electron-withdrawing effects of the 3-trifluoromethylsulfonylphenyl group. This enhanced acidity facilitates enolate formation, making α-functionalization reactions more accessible than in unsubstituted acetophenone.

Once formed, the enolate acts as a potent nucleophile and can react with various electrophiles at the α-carbon.

Alkylation: The enolate can be alkylated by reaction with alkyl halides (e.g., methyl iodide) in an SN2 reaction to form a new carbon-carbon bond.

Halogenation: In the presence of a base and a halogen source (e.g., Br₂), the enolate can be halogenated at the α-position.

Aldol (B89426) Condensation: The enolate can add to the carbonyl group of another molecule (an aldehyde or ketone) in an aldol addition or condensation reaction. Cross-aldol condensations, for example between acetophenone derivatives and benzaldehyde, are well-documented reactions that form chalcones. rsc.orgyoutube.com Given the enhanced acidity of the α-protons, this compound would be a suitable ketone component in such reactions.

The increased acidity of the α-protons facilitates these reactions, often allowing for the use of milder bases compared to those required for simple acetophenone.

Reactivity of the Trifluoromethylsulfonyl Group

The trifluoromethylsulfonyl group (-SO₂CF₃), also known as the triflyl group, is one of the most powerful electron-withdrawing groups used in organic chemistry. masterorganicchemistry.com Its properties dictate much of the reactivity of the aromatic ring and the molecule as a whole.

The -SO₂CF₃ group exerts a profound deactivating effect on the aromatic ring towards electrophilic aromatic substitution. This deactivation stems from two primary electronic effects:

Strong Negative Inductive Effect (-I): The high electronegativity of the fluorine and oxygen atoms pulls electron density away from the sulfur atom and, consequently, from the aromatic ring through the sigma bond framework.

Strong Negative Resonance Effect (-M): The sulfonyl group can withdraw electron density from the aromatic π-system through delocalization into the d-orbitals of the sulfur atom.

These combined effects significantly reduce the electron density of the benzene ring, making it much less nucleophilic and therefore less reactive towards electrophiles. The trifluoromethylsulfonyl group is considered a stronger electron-withdrawing group than the nitro group (-NO₂). researchgate.net

The quantitative measure of this electronic effect is given by its Hammett substituent constant (σ). The trifluoromethylsulfonyl group possesses large positive σ values, indicating its strong electron-withdrawing nature.

| Hammett Constant | Value (for -SO₂CF₃) | Implication |

| σmeta | ~0.7-0.8 | Strong inductive withdrawal |

| σpara | ~0.9-1.0 | Strong inductive and resonance withdrawal |

While the C-S bond connecting the trifluoromethylsulfonyl group to the aromatic ring is generally robust, the sulfonyl moiety can undergo certain transformations.

Direct nucleophilic aromatic substitution (SNAr) where the -SO₂CF₃ group acts as a leaving group is not a common reaction pathway. For an SNAr reaction to occur, the aromatic ring must be highly activated by other strong electron-withdrawing groups, and the sulfonyl group is less disposed to act as a leaving group compared to halogens. masterorganicchemistry.com

However, transformations involving the sulfur center or cleavage of the C-S bond can be achieved under specific conditions:

Reduction: The sulfonyl group can be reduced to lower oxidation states, such as a sulfoxide (B87167) or a sulfide, although this typically requires strong reducing agents. For example, aryl trifluoromethyl sulfides can be oxidized to sulfoxides and sulfones, and these reactions can sometimes be reversed. rsc.orgresearchgate.net

Desulfonylation: Cleavage of the aryl-SO₂CF₃ bond (desulfonylation) is challenging but can be achieved under forcing conditions, such as with potent reducing agents or during certain radical reactions. For instance, trifluoromethyl phenyl sulfone has been used as a trifluoromethyl radical precursor under visible light irradiation. rsc.org

Aromatic Reactivity and Substitution Patterns

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is significantly hindered due to the presence of two powerful deactivating groups: the acetyl group (-COCH₃) and the trifluoromethylsulfonyl group (-SO₂CF₃). youtube.commsu.edu Both groups are strongly electron-withdrawing and direct incoming electrophiles to the meta position relative to themselves. libretexts.orgyoutube.comleah4sci.com

In this compound, the substituents are in a 1,3-relationship.

The acetyl group at C1 directs incoming electrophiles to C3 (already occupied) and C5.

The trifluoromethylsulfonyl group at C3 directs incoming electrophiles to C1 (already occupied) and C5.

Therefore, both groups concertedly direct any potential electrophilic attack to the C5 position. The positions ortho and para to each deactivating group (C2, C4, and C6) are strongly deactivated. Electrophilic substitution, if it can be forced to occur under harsh conditions (e.g., high temperatures, strong acid catalysts), will overwhelmingly yield the 5-substituted product. youtube.comlibretexts.org

Common EAS reactions and their expected outcomes are outlined below:

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | 1-(5-Nitro-3-(trifluoromethylsulfonyl)phenyl)ethan-1-one |

| Halogenation | Br₂ / FeBr₃ | 1-(5-Bromo-3-(trifluoromethylsulfonyl)phenyl)ethan-1-one |

| Sulfonation | Fuming H₂SO₄ | 5-Acetyl-3-(trifluoromethylsulfonyl)benzenesulfonic acid |

It is important to note that Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on rings bearing such strong deactivating groups. msu.edu The conditions required for these reactions are typically severe, and the deactivated ring is not nucleophilic enough to attack the carbocation or acylium ion electrophile.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. The mechanism typically involves a two-step process: the initial attack of the electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.combyjus.comdalalinstitute.com This initial attack is the slow, rate-determining step because it temporarily disrupts the stable aromatic system. masterorganicchemistry.com

For this compound, the presence of two deactivating groups significantly reduces the ring's nucleophilicity, making EAS reactions slower than for benzene. libretexts.orglibretexts.org Both the acetyl and trifluoromethylsulfonyl groups are meta-directors. libretexts.org This means they direct incoming electrophiles to the positions meta to themselves (carbons 4 and 6, and carbon 5 relative to the acetyl group).

Influence of Substituents on Regioselectivity and Reaction Rates

The regioselectivity and rate of EAS reactions are controlled by the electronic effects—inductive and resonance—of the substituents already present on the aromatic ring. lumenlearning.comlibretexts.org

Acetyl Group (COCH₃): This group deactivates the aromatic ring through both a strong resonance effect and an inductive effect. The carbonyl carbon is partially positive, which draws electron density from the ring. When considering the stability of the sigma complex intermediate, attack at the ortho and para positions results in a resonance structure that places the positive charge on the carbon directly attached to the carbonyl group. libretexts.org This is a highly destabilized arrangement due to the proximity of two positive charges, making the transition states for ortho and para attack higher in energy. libretexts.org The meta-attack intermediate avoids this unfavorable resonance structure, and is therefore lower in energy, leading to the preferential formation of the meta-substituted product. libretexts.orglibretexts.org

Trifluoromethylsulfonyl Group (SO₂CF₃): This is one of the most powerful electron-withdrawing groups. nih.gov The trifluoromethyl (CF₃) group itself is strongly electron-withdrawing by induction. nih.gov This effect is amplified by the sulfonyl (SO₂) group. The SO₂CF₃ group deactivates the entire ring, significantly slowing the rate of electrophilic substitution. acs.org Similar to the acetyl group, it strongly directs incoming electrophiles to the meta position.

When both groups are present on the ring in a meta-relationship, as in this compound, their directing effects reinforce each other. The positions ortho and para to the acetyl group are C2, C4, and C6. The positions ortho and para to the trifluoromethylsulfonyl group are C2, C4, and C5. Both groups deactivate these positions. The only position not strongly deactivated by resonance is C5 (meta to the acetyl group and ortho to the sulfonyl group). However, considering the combined deactivating power, any further electrophilic substitution on this ring would be extremely sluggish and require harsh reaction conditions.

| Substituent Group | Effect on Reaction Rate | Directing Effect | Primary Electronic Influence |

|---|---|---|---|

| -COCH₃ (Acetyl) | Deactivating | Meta | Resonance and Inductive Withdrawal |

| -SO₂CF₃ (Trifluoromethylsulfonyl) | Strongly Deactivating | Meta | Strong Inductive Withdrawal |

Radical Reactions and Pathways Involving Trifluoromethylsulfonylacetophenone

Compounds containing trifluoromethylsulfonyl groups can serve as precursors to trifluoromethyl (•CF₃) or sulfonyl radicals under specific conditions, often involving photoredox catalysis or light initiation. mdpi.comnih.govrsc.org For instance, trifluoromethanesulfonyl chloride (CF₃SO₂Cl) can undergo homolysis upon photoexcitation to generate a •CF₃ radical, a sulfonyl radical, and a chlorine radical. rsc.org This reactivity opens pathways for trifluoromethylation reactions. nih.gov

Under photoredox catalysis, a photocatalyst excited by visible light can induce the single-electron reduction of a trifluoromethylsulfonyl-containing compound. mdpi.comresearchgate.net This can lead to the cleavage of an S-CF₃ bond to form the trifluoromethyl radical. researchgate.net This radical can then engage in various transformations, such as addition to alkenes or arenes. nih.govresearchgate.net While specific studies on this compound as a radical precursor are not prevalent, the trifluoromethylsulfonyl moiety suggests its potential to participate in such radical pathways, likely involving the generation of a •CF₃ radical. researchgate.net Similarly, sulfonyl radicals can be generated from sulfonyl-containing compounds and trapped by electron-deficient olefins in photoredox coupling reactions. acs.orgresearchgate.net The acetyl group, being a ketone, could also potentially participate in radical reactions, for example, through the formation of a ketyl radical upon reduction.

Reaction Kinetics and Mechanistic Studies

Kinetic studies are crucial for understanding the detailed mechanism of a reaction, including the nature of the rate-determining step.

Rate Law Determination and Kinetic Isotope Effects

For most electrophilic aromatic substitution reactions, the process follows second-order kinetics, with a rate law expressed as Rate = k[Aromatic Compound][Electrophile]. dalalinstitute.com The rate-determining step is the formation of the sigma complex. researchgate.net

A key tool in mechanistic studies is the kinetic isotope effect (KIE), which measures the change in reaction rate when an atom in the reactant is replaced with one of its isotopes (e.g., hydrogen with deuterium). wikipedia.org In many EAS reactions, a negligible primary KIE is observed for the breaking of the C-H bond (kH/kD ≈ 1). princeton.edu This indicates that the C-H bond is not broken in the rate-determining step. princeton.edu Instead, the slow step is the initial attack by the electrophile. masterorganicchemistry.com However, if deprotonation were the slow step, a significant primary KIE would be expected. Studies on the bromination of acetophenone derivatives have utilized kinetic isotope effects to probe the mechanism of proton transfer. rsc.orgosti.gov Such analyses would be applicable to understanding the reactions of this compound.

Transition State Analysis and Energy Profiles

The energy profile of an EAS reaction features two transition states and one intermediate (the sigma complex). masterorganicchemistry.com The first transition state, leading to the formation of the carbocation intermediate, is the highest in energy and thus corresponds to the rate-determining step. masterorganicchemistry.comrsc.org

The stability of the sigma complex intermediate is paramount. Electron-donating groups stabilize this positively charged intermediate, lowering the activation energy and increasing the reaction rate. libretexts.org Conversely, electron-withdrawing groups like acetyl and trifluoromethylsulfonyl destabilize the sigma complex, raising the activation energy and slowing the reaction. libretexts.orglibretexts.org Computational and experimental analyses of transition states in EAS show that the stability of various possible intermediates (ortho, meta, para) dictates the regiochemical outcome. libretexts.orgpsu.edu For this compound, the energy profiles for ortho and para attack would show significantly higher activation energies compared to meta attack due to the destabilizing electronic effects of the substituents. libretexts.org

Photochemical and Electrochemical Transformations

The presence of a ketone functional group in this compound makes it a candidate for photochemical reactions. Aromatic ketones can undergo various transformations upon exposure to UV light, such as photoreduction or Norrish type reactions, which involve radical intermediates. rsc.orgscribd.com The specific pathways depend on the solvent and reaction conditions.

Electrochemical methods can also be used to induce transformations. The electrochemical reduction of aromatic ketones has been studied extensively. rsc.orgcore.ac.ukorganic-chemistry.orgresearchgate.net This process typically involves the transfer of an electron to the carbonyl group to form a radical anion. rsc.org This intermediate can then dimerize or be protonated to form an alcohol. rsc.orgorganic-chemistry.org The electrochemical reduction of ketones can also be achieved via paired electrolysis, leading to deoxygenation. rsc.org Furthermore, photoredox catalysis, which merges photochemistry and electrochemistry, is a powerful tool for generating radicals from sulfonyl compounds for use in synthesis. rsc.orgresearchgate.netresearchgate.netnih.govchemrxiv.org Given the reducible nature of both the ketone and potentially the trifluoromethylsulfonyl group, this compound is expected to be electrochemically active.

Based on a comprehensive review of available scientific literature, it is not possible to generate the requested article on “this compound.” The search for derivatization strategies, functionalization, and synthetic applications specific to this compound did not yield sufficient data to fulfill the detailed outline provided.

A critical distinction must be made between the requested compound, This compound , and a similarly named but structurally different molecule, 3'-(Trifluoromethyl)acetophenone .

This compound features a trifluoromethylsulfonyl group (-SO2CF3), also known as a triflone group, attached to the aromatic ring. While its existence is confirmed in chemical databases, detailed research on its synthetic manipulation as per the requested outline is not available in the public domain literature retrieved. uni.lu

3'-(Trifluoromethyl)acetophenone features a trifluoromethyl group (-CF3) directly attached to the aromatic ring. nih.gov This compound is extensively documented, with numerous established synthesis routes and applications. chemicalbook.comgoogle.com

The vast majority of scientific reports and patents relate to 3'-(Trifluoromethyl)acetophenone. fishersci.comchemicalbook.com Due to the strict instructions to focus solely on this compound and the absence of specific research findings for this molecule concerning the synthesis of its analogues, aromatic ring functionalization, trifluoromethylsulfonyl group modification, and its use as a precursor for complex heterocycles, generating a scientifically accurate and thorough article that adheres to the provided structure is not feasible at this time. General methods for the functionalization of aromatic triflones or the synthesis of heterocycles from acetophenone derivatives exist, but their specific application to this compound is not described in the retrieved sources. nih.govresearchgate.net

To provide an article that meets the required standards of scientific accuracy and depth, specific research dedicated to the derivatization of this compound would be necessary. Without such sources, any attempt to write the article as outlined would involve speculation and extrapolation from other compounds, which would violate the core requirements of the request.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful method for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei.

While specific multi-dimensional NMR studies for 3-(Trifluoromethylsulfonyl)acetophenone are not widely published, the application of these standard techniques can be reliably predicted to confirm its molecular framework. These experiments are crucial for establishing the connectivity between atoms in a molecule researchgate.netnih.gov.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling network between protons. For this compound, this would show correlations between the adjacent protons on the aromatic ring, confirming their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates the chemical shifts of protons with the directly attached carbon atoms researchgate.net. An HSQC spectrum would definitively link each aromatic proton to its corresponding carbon and the methyl protons to the methyl carbon of the acetyl group.

Fluorine-19 (¹⁹F) NMR is a highly sensitive and informative technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus wikipedia.orgnih.gov. The large chemical shift dispersion in ¹⁹F NMR makes it particularly sensitive to the local electronic environment wikipedia.orgbiophysics.org.

For this compound, the ¹⁹F NMR spectrum is expected to exhibit a single, sharp resonance. This is because the three fluorine atoms of the trifluoromethyl (CF₃) group are chemically equivalent. The chemical shift of this singlet, typically observed in the range of -60 to -80 ppm relative to CFCl₃, provides insight into the electron-withdrawing nature of the sulfonyl group and its influence on the phenyl ring wikipedia.orgcolorado.edu.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique used to identify and characterize different polymorphic forms, as it is highly sensitive to the local environment of nuclei within a crystal lattice researchgate.netnih.govjeol.com.

If this compound were to exhibit polymorphism, each form would present a unique ssNMR spectrum. Differences in crystal packing and intermolecular interactions would lead to distinct chemical shifts for the carbon and other nuclei in the molecule jeol.comnih.gov. While solution NMR spectra of different polymorphs would be identical because the crystal structure is lost upon dissolution, ssNMR can readily distinguish them jeol.com. Currently, there are no specific published polymorphic studies on this compound.

Single-Crystal X-ray Diffraction Analysis

Although a specific crystal structure for this compound is not publicly available, its molecular parameters can be reliably predicted based on data from structurally similar compounds researchgate.net. The molecule would feature a planar phenyl ring substituted with an acetyl group and a trifluoromethylsulfonyl group. The table below presents predicted bond parameters based on standard values for these functional groups.

| Bond Type | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.39 | ~120 |

| C(aromatic)-S | 1.77 | - |

| S=O | 1.44 | ~120 (O=S=O) |

| S-C(F3) | 1.83 | - |

| C-F | 1.34 | ~109.5 (F-C-F) |

| C(aromatic)-C(O) | 1.49 | - |

| C=O | 1.21 | ~120 (C-C-O) |

| C(O)-C(H3) | 1.51 | - |

The arrangement of molecules in the crystal lattice is dictated by a network of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to play a crucial role. The electron-rich aromatic rings are likely to engage in π-π stacking interactions, a common feature in the crystal structures of phenyl-containing compounds rsc.org.

Furthermore, the highly electronegative oxygen and fluorine atoms of the trifluoromethylsulfonyl group, along with the oxygen of the acetyl group, can act as hydrogen bond acceptors. These groups can participate in weak C-H···O and C-H···F hydrogen bonds with protons from the aromatic ring or methyl group of neighboring molecules researchgate.net. The trifluoromethyl group itself can enhance intermolecular forces through increased molecular quadrupole moments and dispersion interactions, which can lead to stronger and more favorable packing arrangements researchgate.netnih.gov. These collective interactions govern the stability and macroscopic properties of the crystalline solid.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the exact molecular weight and elemental composition of a compound, and for elucidating its fragmentation patterns upon ionization. The molecular formula of this compound is C₉H₇F₃O₃S, corresponding to a monoisotopic mass of 252.0068 Da. uni.lu

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation driven by the acetophenone (B1666503) and trifluoromethylsulfonyl moieties. A plausible fragmentation pathway begins with the formation of the molecular ion (M⁺•) at m/z 252.

The primary fragmentation steps are predicted to involve:

Alpha-Cleavage: The bond between the carbonyl carbon and the methyl group is labile, leading to the loss of a methyl radical (•CH₃). This is a classic fragmentation for ketones and would produce a stable acylium ion.

M⁺• → [M - CH₃]⁺ + •CH₃

C₉H₇F₃O₃S⁺• (m/z 252) → C₈H₄F₃O₃S⁺ (m/z 237)

McLafferty Rearrangement is not possible for this molecule as it lacks the required gamma-hydrogen.

Cleavage of the Acetyl Group: The entire acetyl group can be lost as a radical, resulting in a phenyl sulfonyl cation.

M⁺• → [M - COCH₃]⁺ + •COCH₃

C₉H₇F₃O₃S⁺• (m/z 252) → C₇H₄F₃O₂S⁺ (m/z 209)

Fragmentation of the Sulfonyl Group: The C-S and S-C bonds of the trifluoromethylsulfonyl group are also susceptible to cleavage.

Loss of a trifluoromethyl radical (•CF₃) from the molecular ion or subsequent fragments. For instance, the [M - CH₃]⁺ fragment could lose •CF₃.

C₈H₄F₃O₃S⁺ (m/z 237) → C₇H₄O₃S⁺ (m/z 168) + •CF₃

Loss of sulfur dioxide (SO₂) is another common pathway for sulfones, which would lead to a fluorinated species.

These pathways, summarized in the table below, provide a predictive map for identifying the compound and its structural components via mass spectrometry.

Table 1: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Ion Formula | Lost Neutral/Radical Fragment | Proposed Fragmentation Pathway |

|---|---|---|---|

| 252.0068 | [C₉H₇F₃O₃S]⁺• | - | Molecular Ion (M⁺•) |

| 237.0013 | [C₈H₄F₃O₃S]⁺ | •CH₃ | Alpha-cleavage of the methyl group |

| 209.9884 | [C₇H₄F₃O₂S]⁺ | •COCH₃ | Cleavage of the acetyl group |

| 183.0244 | [C₈H₄F₃O₂S]⁺ | SO | Loss of sulfur monoxide from [M-CH₃]⁺ fragment (less common) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, offers a detailed view of the functional groups within this compound. The spectra are complementary, with FT-IR being sensitive to polar bonds and Raman to non-polar, symmetric vibrations. thermofisher.comspectroscopyonline.com

The key functional groups—carbonyl (C=O), trifluoromethyl (CF₃), and sulfonyl (SO₂)—give rise to strong, characteristic absorption or scattering bands.

Carbonyl Group (C=O): The C=O stretching vibration is expected to produce a very strong and sharp band in the FT-IR spectrum, typically in the range of 1700-1680 cm⁻¹. Its exact position is influenced by the strong electron-withdrawing effect of the meta-substituted trifluoromethylsulfonyl group, which tends to increase the frequency compared to unsubstituted acetophenone.

Sulfonyl Group (SO₂): This group is characterized by two distinct stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). These typically appear as very strong bands in the FT-IR spectrum.

νas(SO₂): Expected around 1350-1300 cm⁻¹.

νs(SO₂): Expected around 1160-1120 cm⁻¹.

Trifluoromethyl Group (CF₃): The C-F bonds give rise to multiple strong stretching and bending vibrations. The symmetric and asymmetric C-F stretching modes are particularly intense and typically appear in the 1300-1100 cm⁻¹ region. nih.gov These bands can overlap with the symmetric SO₂ stretching vibration, creating a complex and broad absorption pattern in this region.

Aromatic Ring (C=C): Aromatic C=C stretching vibrations will produce several bands of variable intensity in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

The table below summarizes the expected vibrational frequencies for the key functional groups.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |

| Aliphatic C-H Stretch (Methyl) | 2980-2870 | Medium | Medium |

| Carbonyl C=O Stretch | 1700-1680 | Strong | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |

| Asymmetric SO₂ Stretch | 1350-1300 | Strong | Medium-Weak |

| Asymmetric & Symmetric CF₃ Stretch | 1300-1100 | Strong | Medium |

| Symmetric SO₂ Stretch | 1160-1120 | Strong | Medium |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is dominated by transitions involving the π-system of the aromatic ring and the non-bonding electrons of the carbonyl oxygen. Two primary transitions are expected for the acetophenone chromophore: a lower-energy n→π* transition and a higher-energy π→π* transition. bris.ac.uk

π→π Transition:* This is an allowed transition involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. It is typically intense (high molar absorptivity, ε) and for acetophenone, appears around 240-250 nm. researchgate.net

n→π Transition:* This is a formally forbidden transition involving the promotion of a non-bonding electron from the carbonyl oxygen to a π* anti-bonding orbital. It is of much lower intensity and appears at longer wavelengths, typically around 320 nm for acetophenone. bris.ac.uk

The presence of the strongly deactivating trifluoromethylsulfonyl group at the meta position significantly influences these transitions. researchgate.net

Effect on n→π Transition:* Electron-withdrawing groups stabilize the non-bonding electrons on the carbonyl oxygen, increasing the energy gap for the n→π* transition. This results in a hypsochromic (blue) shift to a shorter wavelength.

Effect on π→π Transition:* The sulfonyl group extends conjugation and perturbs the energy levels of the aromatic π system. This typically leads to a bathochromic (red) shift of the π→π* band to a longer wavelength.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Typical λmax in Acetophenone | Predicted Shift for this compound | Predicted λmax Range (nm) |

|---|---|---|---|

| π→π* | ~245 nm | Bathochromic (Red Shift) | 250-270 |

Circular Dichroism Spectroscopy for Chiral Derivatives

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. arxiv.orgarxiv.org The parent molecule, this compound, is achiral and therefore does not produce a CD signal.

To utilize CD spectroscopy, a stereocenter must be introduced into the molecule. A common synthetic route to achieve this is the asymmetric reduction of the ketone, yielding a chiral secondary alcohol, (R)- or (S)-1-(3-(trifluoromethylsulfonyl)phenyl)ethanol.

For such a chiral derivative, the aromatic ring acts as a chromophore. The electronic transitions (π→π* and n→π*) discussed in the UV-Vis section would exhibit Cotton effects in the CD spectrum. The sign (positive or negative) and intensity of these Cotton effects are directly related to the absolute configuration of the newly formed stereocenter.

Analysis: The CD spectrum would show distinct peaks corresponding to the electronic transitions of the chromophore. Theoretical calculations could then be used to correlate the observed spectrum with a specific enantiomer, allowing for the unambiguous assignment of its absolute configuration. This makes CD an invaluable tool in the asymmetric synthesis and analysis of derivatives of this compound. aps.org

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 3-(Trifluoromethylsulfonyl)acetophenone. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. Methods like DFT, often using hybrid functionals such as B3LYP, and ab initio techniques like Hartree-Fock (HF), provide a robust framework for predicting molecular geometries, vibrational frequencies, and electronic properties. For a molecule like this compound, a typical calculation would begin with a geometry optimization to find the lowest energy conformation, which serves as the basis for subsequent property calculations.

The electronic character of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for gauging molecular reactivity and kinetic stability.

For this compound, both the acetyl group (-COCH₃) and the trifluoromethylsulfonyl group (-SO₂CF₃) are strong electron-withdrawing groups. Computational analysis would likely show that these groups significantly influence the electron distribution across the aromatic ring. The HOMO is expected to be localized primarily on the phenyl ring, while the LUMO would likely be distributed over the acetyl and trifluoromethylsulfonyl moieties, particularly on the carbonyl carbon and the sulfur atom. The presence of these two powerful electron-withdrawing groups is predicted to lower the energy of the LUMO substantially, resulting in a relatively small HOMO-LUMO gap. This small gap suggests that the molecule is chemically reactive, likely acting as a potent electrophile in chemical reactions.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | Value to be determined | Indicates electron-donating ability. |

| ELUMO | Value to be determined | Indicates electron-accepting ability; expected to be low. |

| HOMO-LUMO Gap (ΔE) | Value to be determined | Correlates with chemical reactivity and stability. |

The distribution of electron density within this compound governs its electrostatic properties and intermolecular interactions. Quantum chemical methods can calculate the partial atomic charges, providing a quantitative measure of the local electronic environment. A Mulliken population analysis, for example, would be expected to reveal a significant positive partial charge on the sulfur atom of the -SO₂CF₃ group and the carbonyl carbon of the acetyl group, owing to the high electronegativity of the neighboring oxygen and fluorine atoms.

A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the molecule's charge distribution. The MEP map is plotted onto a constant electron density surface, using a color scale to denote electrostatic potential. For this compound, the MEP surface would be predicted to show regions of strong negative potential (typically colored red) around the carbonyl and sulfonyl oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored blue) would be concentrated around the sulfur atom, carbonyl carbon, and hydrogen atoms of the phenyl ring, highlighting them as likely sites for nucleophilic attack.

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By calculating the vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. This calculated spectrum can be compared with experimental data to aid in the assignment of specific absorption bands to corresponding molecular vibrations. For this compound, key predicted vibrational modes would include the characteristic C=O stretch of the ketone, the symmetric and asymmetric S=O stretches of the sulfone group, and the C-F stretches of the trifluoromethyl group.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared to experimental spectra to confirm the molecular structure. Theoretical calculations of the electronic transitions can predict the absorption wavelengths in a UV-Vis spectrum, providing insight into the electronic excitations within the molecule.

| Vibrational Mode | Typical Experimental Wavenumber (cm-1) | Predicted Wavenumber (DFT Calculation) |

|---|---|---|

| C=O Stretch (Ketone) | 1680-1700 | Value to be calculated |

| S=O Asymmetric Stretch (Sulfone) | 1300-1350 | Value to be calculated |

| S=O Symmetric Stretch (Sulfone) | 1140-1180 | Value to be calculated |

| C-F Stretch (Trifluoromethyl) | 1000-1400 (multiple bands) | Value to be calculated |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and interactions with the surrounding environment.

For this compound, MD simulations could be employed to investigate its conformational landscape. The molecule possesses rotational freedom around the bonds connecting the acetyl and trifluoromethylsulfonyl groups to the phenyl ring. Simulations would reveal the preferred dihedral angles, the energy barriers to rotation, and the relative populations of different conformers at a given temperature.

Furthermore, MD simulations are exceptionally useful for studying solvation effects. By placing the molecule in a simulated box of solvent molecules (e.g., water, DMSO, or methanol), one can observe the formation of solvent shells and specific intermolecular interactions, such as hydrogen bonding between the sulfonyl or carbonyl oxygens and protic solvents. This analysis provides insight into how the solvent influences the molecule's conformation and reactivity.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a deeper understanding of its mechanism. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction.

For this compound, a potential reaction for study would be the nucleophilic addition to the electrophilic carbonyl carbon. Computational modeling could be used to calculate the energy profile for the approach of a nucleophile (e.g., a hydride source like NaBH₄ or an organometallic reagent). By locating the transition state structure for this addition, chemists can gain insights into the reaction's feasibility and stereochemical outcome. Such models are crucial for rationalizing experimental observations and designing new synthetic routes.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build statistical models that correlate the chemical structure of molecules with their physical properties. These models are built from a dataset of compounds for which both the property of interest and a set of molecular descriptors have been determined.

In a QSPR study, this compound would serve as one data point within a larger library of related sulfone-containing compounds. A wide range of molecular descriptors would be calculated for each molecule in the series, including topological indices (describing molecular size and branching), electronic descriptors (like dipole moment and partial charges), and quantum-chemical descriptors (such as HOMO/LUMO energies). A mathematical model would then be developed using statistical methods like multiple linear regression (MLR) or machine learning to link these descriptors to a specific non-biological property, such as boiling point, solubility, or chromatographic retention time. researchgate.net Such a model could then be used to predict the properties of new, unsynthesized compounds, accelerating materials discovery and process optimization.

In Silico Design and Prediction of Novel Analogues

The in silico design of novel analogues of this compound is a critical step in modern medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic profiles while minimizing potential off-target effects. Computational approaches allow for the rational design and virtual screening of a multitude of derivatives before their actual synthesis, thereby saving significant time and resources. These methods are broadly categorized into ligand-based and structure-based drug design, both of which can be effectively applied to this scaffold.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) studies are ligand-based methods that correlate the biological activity of a series of compounds with their physicochemical properties or structural features, expressed as molecular descriptors. For a series of analogues of this compound, a QSAR model could be developed to predict the inhibitory activity against a specific biological target.

Research Findings:

A hypothetical QSAR study might involve the synthesis and biological evaluation of a training set of analogues with variations at the acetophenone (B1666503) and phenylsulfonyl moieties. The resulting data could be used to build a predictive model. The key molecular descriptors often found to influence activity in similar classes of compounds include electronic, steric, and hydrophobic parameters.

For instance, a multiple linear regression (MLR) approach could yield an equation such as:

pIC₅₀ = β₀ + β₁(logP) + β₂(HOMO) + β₃(ASA)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the octanol-water partition coefficient, a measure of hydrophobicity.

HOMO is the energy of the Highest Occupied Molecular Orbital, an electronic descriptor.

ASA is the Accessible Surface Area, a steric descriptor.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the training set data.

The predictive power of such a model would be assessed by its correlation coefficient (R²) and cross-validated correlation coefficient (Q²). A robust QSAR model can then be used to predict the activity of a virtual library of novel, unsynthesized analogues of this compound.

Interactive Data Table: Hypothetical QSAR Data for this compound Analogues

| Compound ID | R1-substituent | R2-substituent | logP | HOMO (eV) | ASA (Ų) | Experimental pIC₅₀ | Predicted pIC₅₀ |

| 1 | H | H | 2.5 | -8.2 | 350 | 6.1 | 6.2 |

| 2 | 4-Cl | H | 3.2 | -8.5 | 370 | 6.8 | 6.7 |

| 3 | H | 4-OCH₃ | 2.3 | -7.9 | 380 | 6.5 | 6.4 |

| 4 | 4-NO₂ | H | 2.1 | -9.1 | 385 | 5.8 | 5.9 |

| 5 | H | 4-NH₂ | 1.8 | -7.5 | 375 | 6.9 | 6.8 |

Molecular Docking and Pharmacophore Modeling